molecular formula C28H32F3N5O4S B605910 Bamocaftor CAS No. 2204245-48-5

Bamocaftor

Cat. No. B605910
M. Wt: 591.65
InChI Key: IGEOJNMYRZUKIK-IBGZPJMESA-N
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Description

Bamocaftor, also known as VX-659, is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . It is designed to restore the function of the F508del-CFTR protein . Bamocaftor can be used in combination with Tezacaftor and Ivacaftor in cystic fibrosis research .


Molecular Structure Analysis

The molecular formula of Bamocaftor is C28H32F3N5O4S . The molecular weight is 591.64 . The InChIKey is IGEOJNMYRZUKIK-IBGZPJMESA-N .


Physical And Chemical Properties Analysis

Bamocaftor is a solid substance . It is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .

Scientific Research Applications

1. Antitumor Applications

Boanmycin (BAM), a component of the bleomycin complex, has shown significant antitumor activities. It has been effective against murine tumors, human liver cancer, and colorectal xenografts in nude mice. Additionally, BAM-monoclonal antibody immunoconjugates were highly effective against related human tumors both in vivo and in vitro. BAM's antitumor efficacy, lower pulmonary toxicity, and reduced adverse effects make it a promising candidate in cancer treatment (Deng, Zhen, Zheng, & Xue, 2001).

2. Nanomedicine and Drug Delivery

Mesoporous silica nanoparticles (MSNs) have been extensively used as nanocarriers for drug delivery. MSNs' high porosity allows for the accommodation of a wide range of biologically active molecules (BAM), including small molecules and nucleic acids, for therapeutic purposes. This application significantly impacts the stability, uptake, therapeutic concentration, and controlled release of drugs into targeted tissues (Jafari, Honarmand, Rahimi, Akbari, & Akbari, 2021).

3. Environmental Applications

The pesticide metabolite 2,6-dichlorobenzamide (BAM) is persistent in soil and groundwater, posing a threat to drinking water quality. Bioremediation strategies, including the deployment of BAM-degrading bacteria, have been suggested for removing BAM from contaminated water. This approach involves understanding the degradation pathways, kinetics, and genes involved in BAM degradation, offering an environmentally friendly solution to BAM contamination (Ellegaard-Jensen, Horemans, Raes, Aamand, & Hansen, 2017).

Future Directions

The development of CFTR modulators like Bamocaftor represents a significant advancement in the treatment of cystic fibrosis . These drugs have the potential to enhance or even restore the functional expression of specific CF-causing mutations . The development of novel CFTR modulators is currently under experimental and clinical investigations . Recent insights into the CFTR structure will be useful for the rational design of next-generation modulator drugs .

properties

IUPAC Name

N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEOJNMYRZUKIK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamocaftor

CAS RN

2204245-48-5
Record name Bamocaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204245485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-659
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BAMOCAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7XEW3K7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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